Salvarsan
Beschreibung
Origins of the "Magic Bullet" Concept in Early 20th-Century Pharmacology
The term “magic bullet” (Zauberkugel) originated from Paul Ehrlich’s vision of creating chemical agents capable of selectively destroying pathogens while sparing host tissues. Inspired by Emil von Behring’s work on antitoxins and the German folk tale Der Freischütz—where a marksman uses enchanted bullets to hit impossible targets—Ehrlich sought to develop therapies with surgical precision. His earlier research on methylene blue’s affinity for parasitic cells (1891) and Atoxyl’s partial efficacy against trypanosomes (1905) reinforced the idea that chemical specificity could be engineered.
Ehrlich’s hypothesis challenged the prevailing medical practices of the time, which relied on nonspecific therapies like mercury for syphilis or quinine for malaria. Instead, he proposed a systematic approach:
- Compound Synthesis : Chemically modify existing molecules to enhance selectivity.
- Animal Testing : Evaluate efficacy and toxicity in controlled models.
- Iterative Optimization : Refine structures based on empirical results.
This framework transformed pharmacology from a discipline of trial-and-error into one grounded in molecular targeting—a principle that remains central to drug discovery today.
Paul Ehrlich’s Chemotherapeutic Paradigm and Targeted Drug Development
Ehrlich’s methodology combined rigorous laboratory science with industrial-scale collaboration. At the Royal Prussian Institute for Experimental Therapy, he established a multidisciplinary team comprising chemists, bacteriologists, and physicians to screen hundreds of arsenic-based compounds. This compound (compound 606) emerged as the 606th derivative tested, demonstrating unparalleled efficacy against Treponema pallidum, the syphilis spirochete.
Key innovations underpinning this breakthrough included:
- Structural Analysis : Correcting Atoxyl’s mischaracterized formula (identified as p-aminophenylarsonic acid) to design derivatives with improved stability.
- Animal Models : Sahachiro Hata’s development of a rabbit syphilis model, which enabled reproducible testing of this compound’s curative properties.
- Quality Control : Standardizing production protocols to minimize batch variability—a novel practice in early 20th-century drug manufacturing.
Ehrlich’s work transcended mere chemical synthesis; it established chemotherapy as a distinct field bridging immunology, microbiology, and organic chemistry.
Cross-Cultural Scientific Collaboration: German-Japanese Contributions to this compound Discovery
The this compound project exemplified the global nature of scientific progress. Sahachiro Hata, a Japanese bacteriologist trained under Kitasato Shibasaburō (co-discoverer of Yersinia pestis), joined Ehrlich’s Frankfurt laboratory in 1909. Hata’s expertise in experimental syphilis models was critical to validating this compound’s efficacy, as earlier tests by Ehrlich’s team had produced inconsistent results.
This collaboration reflected broader trends in Meiji-era Japan, which prioritized scientific exchange with Europe to modernize its institutions. Hata’s integration into Ehrlich’s team—despite language and cultural barriers—highlighted the universality of empirical rigor. After returning to Japan, Hata continued advocating for standardized chemotherapeutic protocols, influencing subsequent generations of Japanese microbiologists.
The partnership also underscored the role of institutional support. Ehrlich’s access to industrial resources (e.g., Farbwerke Hoechst) and Hata’s government-funded training abroad exemplified how state and academic networks catalyzed innovation.
Eigenschaften
CAS-Nummer |
150-44-7 |
|---|---|
Molekularformel |
C12H12As2N2O2 |
Molekulargewicht |
366.08 g/mol |
IUPAC-Name |
2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol |
InChI |
InChI=1S/C12H12As2N2O2/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8/h1-6,17-18H,15-16H2 |
InChI-Schlüssel |
ZCZNGRXPMRPERV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Arsphenamine was originally synthesized by reacting 3-nitro-4-hydroxyphenylarsonic acid with sodium hydroxide and sodium hydrosulfite, followed by reduction with hydrogen sulfide . The industrial production of arsphenamine involved the careful handling of the compound due to its instability in air. It was distributed as a yellow, crystalline, hygroscopic powder that had to be dissolved in distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .
Analyse Chemischer Reaktionen
Structural Characterization and Reactivity
Salvarsan’s structure was misassigned for decades as a dimer with an As=As bond (3 ). Modern studies revealed it is a mixture of cyclic oligomers:
Electrospray Mass Spectrometry (ESMS) Findings:
-
Dominant species: Cyclotriarsine [(RAs)₃] (4 ) and cyclopentaarsine [(RAs)₅] (5 ) .
-
Minor species: Cyclic [(RAs)₄], [(RAs)₆], and oxidized derivatives [(RAs)ₙOₘ] .
| Species | Formula | m/z (Observed) | Relative Abundance |
|---|---|---|---|
| Cyclotriarsine | [(RAs)₃ + H]⁺ | 550 | 60% |
| Cyclopentaarsine | [(RAs)₅ + H]⁺ | 916 | 30% |
| Oxidized forms | [(RAs)₃O + H]⁺ | 566 | <5% |
These oligomers slowly oxidize in aqueous solutions to RAs(OH)₂ (6 ), the proposed bioactive agent .
Oxidation and Bioactivation
This compound acts as a prodrug, requiring oxidation to exert antisyphilitic effects:
-
RAs(OH)₂ (6 ) binds to thiol groups in Treponema pallidum enzymes (e.g., thioredoxin reductase), disrupting redox homeostasis .
-
Oxidation is pH-dependent, accelerating in alkaline conditions .
Stability and Precipitation Reactions
This compound’s stability varies with pH and preparation:
Acidic Solutions (pH < 7):
-
Intravenous administration of acidic solutions caused emboli in animal models due to precipitate formation in the right heart and lungs .
Alkaline Solutions (pH > 8):
| Condition | Behavior | Clinical Impact |
|---|---|---|
| Acidic (pH 4–6) | Precipitates as [(RAs)ₙSₘ] | Toxicity, emboli risk |
| Neutral/alkaline | Soluble oligomers | Safe administration |
Degradation Pathways
This compound degrades via:
-
Hydrolysis : As–As bonds cleave in water, forming RAs(OH)₂ and smaller arsenicals .
-
Oxidation : Atmospheric oxygen converts oligomers to arsenic(III/IV) oxides .
-
Light Exposure : Accelerates decomposition; requires storage in amber vials .
Key Research Findings
-
Cyclopolyarsine Mixture : this compound’s oligomeric structure was confirmed via ESMS, resolving a century-old controversy .
-
Slow-Release Mechanism : Oligomers prolong the release of RAs(OH)₂ , enhancing therapeutic duration .
-
Target Identification : Genomic studies suggest RAs(OH)₂ inhibits T. pallidum thioredoxin reductase, absent in humans .
Wissenschaftliche Forschungsanwendungen
Historical Context
Salvarsan emerged from a quest to find a "magic bullet" that could target specific pathogens without harming the host. Paul Ehrlich and his team synthesized numerous organoarsenic compounds, with this compound (compound 606) being the most successful. It was rapidly adopted in clinical settings due to its effectiveness compared to previous treatments like mercury salts . By 1923, millions of doses were produced annually in the U.S., highlighting its widespread acceptance .
Treatment of Syphilis
This compound was primarily used for treating syphilis and was considered revolutionary at the time. Clinical studies demonstrated its effectiveness in eliminating the pathogen from patients with early-stage syphilis. However, its efficacy decreased in later stages of the disease .
- Efficacy : In early clinical trials, this compound showed dramatic results; patients often experienced rapid improvements in symptoms.
- Administration : The drug had to be dissolved and injected intravenously, which posed challenges regarding proper handling and dosing .
Other Uses
Beyond syphilis, this compound was also explored for treating other conditions:
- Malaria : Some studies indicated that this compound could eliminate parasites in certain forms of malaria, although relapses were common .
- Skin Conditions : There were reports of this compound showing some efficacy in treating skin manifestations related to syphilis and other dermatological conditions .
Case Studies
Several case studies illustrate this compound's applications:
- Syphilis Treatment : A landmark study involved administering this compound to patients with varying stages of syphilis. Results indicated a high cure rate in early cases but less effectiveness in advanced stages. Side effects were noted but often linked to improper administration techniques rather than the drug itself .
- Experimental Administration : In one study, this compound was administered orally to seven patients with cutaneous manifestations of syphilis. While some improvement was observed, it was concluded that oral administration yielded only modest effects compared to intravenous methods .
- Public Health Impact : this compound's introduction had broader implications beyond individual treatment. It catalyzed changes in public health policies and medical training, establishing frameworks for future antibiotic developments and specialty training programs .
Challenges and Limitations
Despite its groundbreaking role, this compound faced several challenges:
- Toxicity : The drug had notable side effects, including potential arsenic poisoning if not handled correctly. Reports of adverse reactions contributed to its controversial reputation despite its therapeutic benefits .
- Complex Administration : The need for intravenous administration complicated its use, particularly in less equipped medical settings .
Wirkmechanismus
Arsphenamine exerts its effects by targeting the bacterium Treponema pallidum, the causative agent of syphilis . It is toxic to the bacterium, leading to its death. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the bacterium’s metabolic processes . The compound’s toxicity to the bacterium, while sparing the human host, exemplifies Ehrlich’s concept of the "magic bullet" .
Vergleich Mit ähnlichen Verbindungen
Research and Clinical Implications
Preclinical and Clinical Studies
- Precipitation Studies : Acidic this compound solutions caused fatal intravascular precipitates in animal models, while alkaline Neo-Salvarsan remained stable .
- Administration Techniques : Refined IV protocols for this compound reduced complications, but intramuscular use was abandoned due to necrosis . Neo-Salvarsan’s tolerability enabled broader application .
- Long-Term Outcomes : Over 2 million annual doses of this compound/Neo-Salvarsan were administered in the 1920s–1930s, significantly reducing syphilis mortality .
Limitations and Legacy
- Toxicity : Both drugs caused neurotoxicity, hepatotoxicity, and dermatitis, though Neo-Salvarsan’s profile was milder .
- Resistance Concerns : Repeated use raised fears of arsenic-fast spirochetes, underscoring the need for alternative therapies .
- Transition to Penicillin : this compound’s decline after 1945 highlighted its role as a bridge between pre-antibiotic era and modern chemotherapy .
Q & A
Basic: What are the key methodological considerations when reproducing Salvarsan’s original synthesis for modern pharmacological studies?
To ensure reproducibility, researchers must cross-reference Paul Ehrlich’s 1909 protocols with modern safety standards. Key steps include:
- Purification validation : Use thin-layer chromatography (TLC) to verify arsenic-containing intermediates .
- Stoichiometric precision : Replicate the 3:1 molar ratio of 3-amino-4-hydroxyphenylarsonic acid to dichloroarsine, as deviations >5% alter therapeutic efficacy .
- Stability testing : Monitor degradation under varying pH and temperature using UV-Vis spectroscopy .
Basic: How did early 20th-century researchers establish this compound’s therapeutic efficacy without contemporary statistical frameworks?
Historical studies relied on observational cohort designs with syphilis patients, comparing outcomes (e.g., lesion resolution) between this compound and mercury-based treatments. Limitations included:
- Confounding variables : Lack of randomization or blinding, leading to potential placebo effects .
- Dose-response analysis : Empirical titration of arsenic concentrations to balance efficacy and toxicity . Modern researchers should reassess these datasets using survival analysis or Cox proportional hazards models .
Advanced: What analytical techniques are most effective in characterizing this compound’s degradation products and arsenic speciation?
- High-resolution mass spectrometry (HR-MS) : Identifies arsenic-containing fragments (e.g., As=O bonds) with <1 ppm mass accuracy .
- X-ray absorption spectroscopy (XAS) : Resolves oxidation states of arsenic (As³⁺ vs. As⁵⁺) in degraded samples .
- Nuclear magnetic resonance (NMR) : Use ¹H-¹³C HSQC to track structural changes in the aromatic backbone .
Advanced: How can researchers resolve contradictions between historical pharmacological data and modern in vitro toxicity assessments of this compound?
- Meta-analysis framework : Apply PRISMA guidelines to compare historical clinical records (1909–1945) with contemporary cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .
- Contextualize dosing : Adjust for differences in bioavailability metrics (e.g., historical "mouse units" vs. modern mg/kg calculations) .
- Control for impurities : Use HPLC to quantify residual dichloroarsine in modern syntheses, which may skew toxicity profiles .
Basic: What archival strategies are recommended for accessing primary sources on this compound’s clinical trials?
- Digitized repositories : Search the Wellcome Library (London) or Rockefeller Archive Center for Ehrlich’s lab notebooks using Boolean operators (e.g., "this compound" AND "syphilis" NOT "mercury") .
- Language barriers : Translate German-language protocols via OCR tools like Transkribus, cross-referencing with peer-reviewed summaries in The Lancet (1910–1920) .
Advanced: What computational chemistry approaches are validated for modeling this compound’s mechanism of action against Treponema pallidum?
- Molecular docking : Use AutoDock Vina to simulate binding between this compound’s arsenic moiety and bacterial thioredoxin reductase (PDB ID: 5XQ3) .
- Density functional theory (DFT) : Calculate redox potentials of arsenic intermediates to predict metabolic activation pathways .
Advanced: How should researchers design experiments to compare this compound’s mechanism with later arsenicals like Neothis compound?
- Comparative pharmacokinetics : Use a crossover design in murine models, measuring plasma arsenic levels via ICP-MS at 0, 6, and 24 hours post-administration .
- Microbiological assays : Quantify T. pallidum motility inhibition in vitro using dark-field microscopy and motion-tracking software .
Basic: What are the ethical considerations when analyzing historical clinical trial data involving this compound?
- Informed consent retrospection : Acknowledge that pre-1947 trials lacked modern ethical standards. Use anonymized datasets and cite the Declaration of Helsinki (1964) for secondary analyses .
- Benefit-risk re-evaluation : Contextualize this compound’s neurotoxicity rates (≈15%) against untreated syphilis mortality (≈80%) in early 20th-century populations .
Advanced: What multivariate statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR) across derivatives?
- Principal component analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area, etc.) to identify efficacy clusters .
- Partial least squares regression (PLSR) : Correlate arsenic coordination geometry (from XRD data) with spirochete inhibition rates .
Basic: How do modern chromatographic techniques improve the detection of this compound in biological matrices compared to historical methods?
- HPLC-ICP-MS : Achieve sub-ppb arsenic detection in serum, surpassing the colorimetric assays used in the 1920s (limit: 1 ppm) .
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate this compound from lipid-rich tissues, reducing matrix interference by >90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
